molecular formula C9H9BrO3 B2822840 (2S)-2-(4-bromophenoxy)propanoic acid CAS No. 37819-43-5

(2S)-2-(4-bromophenoxy)propanoic acid

Cat. No.: B2822840
CAS No.: 37819-43-5
M. Wt: 245.072
InChI Key: IWXNSVLXICBLHY-LURJTMIESA-N
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Description

(2S)-2-(4-Bromophenoxy)propanoic acid is a chiral small molecule with the CAS registry number 37819-43-5 and a molecular weight of 245.07 g/mol . Its molecular formula is C9H9BrO3 . This compound is characterized by its (2S) stereochemical configuration, making it a valuable single-enantiomer building block in asymmetric synthesis and medicinal chemistry research. The 4-bromophenoxy moiety provides a versatile handle for further functionalization, notably via metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures. The carboxylic acid functional group allows for further derivatization into amides, esters, and salts, or facilitates the study of molecular recognition and binding interactions. Supplied with a guaranteed purity of ≥95% , this product is part of our specialized portfolio of brominated compounds designed for advanced research and development applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(2S)-2-(4-bromophenoxy)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12)/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXNSVLXICBLHY-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)OC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37819-43-5
Record name (2S)-2-(4-bromophenoxy)propanoic acid
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Chiral Carboxylic Acid Derivatives in Pharmaceutical and Agrochemical Sciences

Chiral carboxylic acid derivatives are fundamental building blocks in the development of numerous bioactive compounds. epo.org In the pharmaceutical and agrochemical industries, the three-dimensional structure of a molecule is crucial, as biological targets like enzymes and receptors are themselves chiral. This stereospecificity means that often only one enantiomer of a chiral drug or pesticide exhibits the desired biological effect, while the other may be inactive or even produce undesirable effects. clockss.orglibretexts.org

A prominent example within the agrochemical sector is the class of aryloxyphenoxypropionate (AOPP) herbicides, to which (2S)-2-(4-bromophenoxy)propanoic acid belongs. These compounds function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in grasses, a critical step in fatty acid synthesis. researchgate.netmdpi.com Research has consistently shown that for AOPP herbicides, the herbicidal activity resides almost exclusively in the (R)-enantiomer. ontosight.aijlu.edu.cn The (S)-enantiomer, in contrast, is typically considered biologically inactive. ontosight.ai For instance, the herbicide Mecoprop is sold in its optically pure form, Mecoprop-P, which contains only the active (R)-enantiomer. clockss.org Consequently, this compound represents the herbicidally inactive enantiomer of its corresponding racemate.

Table 1: General Physicochemical Properties of 2-(4-bromophenoxy)propanoic acid
PropertyValue
CAS Number 32019-08-2
Molecular Formula C₉H₉BrO₃
Molecular Weight 245.07 g/mol
Appearance Solid (predicted)

Significance of Brominated Phenoxy Moieties in Organic Synthesis and Biological Systems

The brominated phenoxy moiety is a significant structural feature that imparts specific properties relevant to both organic synthesis and biological activity. The presence of a bromine atom on the aromatic ring increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes.

In organic synthesis, bromo-aromatic compounds are highly versatile intermediates. The carbon-bromine bond can readily participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the construction of more complex molecular architectures. This makes compounds like 2-(4-bromophenoxy)propanoic acid potential starting materials or building blocks for the synthesis of other target molecules. google.com The preparation of brominated propanoic acid derivatives often involves the selective bromination of a precursor molecule. google.compatsnap.com

Furthermore, brominated phenols and their derivatives are known to exhibit a wide range of biological activities. googleapis.com Natural and synthetic bromophenols have been investigated for antimicrobial, antifungal, and enzyme-inhibiting properties. While the stereochemistry of (2S)-2-(4-bromophenoxy)propanoic acid precludes it from acting as an ACCase-inhibiting herbicide, the inherent potential for biological activity associated with its brominated phenoxy structure remains a subject of academic interest.

Stereochemistry and Enantiomeric Purity in 2s 2 4 Bromophenoxy Propanoic Acid Research

The stereochemistry of 2-(4-bromophenoxy)propanoic acid is the defining factor in its biological function within the context of AOPP herbicides. The "(2S)" designation specifies the absolute configuration at the chiral center of the propanoic acid chain. As established for this class of herbicides, this specific spatial arrangement does not fit correctly into the target site of the ACCase enzyme, rendering it inactive as a herbicide. ontosight.ainih.gov

Ensuring high enantiomeric purity is a critical aspect of quality control in the chemical industry. The presence of the inactive (S)-enantiomer in an agrochemical product contributes to the total chemical load on the environment without providing any herbicidal benefit. Therefore, precise analytical methods are required to quantify the enantiomeric composition of a sample. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective technique for separating and quantifying the enantiomers of 2-aryloxypropanoic acids. nih.gov The resolution of racemic carboxylic acids can also be achieved by forming diastereomeric salts with a chiral base, which can then be separated by crystallization. unizin.org

Table 2: Enantioselectivity of Aryloxyphenoxypropionate (AOPP) Herbicides
EnantiomerGeneral Herbicidal ActivityTarget Enzyme Interaction
(R)-Enantiomer ActiveBinds effectively to Acetyl-CoA Carboxylase (ACCase)
(S)-Enantiomer InactiveDoes not fit the enzyme's active site due to steric hindrance ontosight.ainih.gov

Derivatives and Analogues of 2s 2 4 Bromophenoxy Propanoic Acid: Synthesis and Structure Activity Relationship Sar Studies

Synthesis of Novel Derivatives

The chemical tractability of the (2S)-2-(4-bromophenoxy)propanoic acid scaffold allows for diverse synthetic modifications. Strategies typically focus on altering specific regions of the molecule to probe their influence on biological function.

The electronic and steric properties of the phenoxy ring are critical determinants of molecular recognition. Modifications to this ring, particularly at the para-position occupied by the bromine atom, have been a primary focus of synthetic efforts. The synthesis of related phenoxyacetic and phenoxypropanoic acid derivatives often begins with the reaction of a substituted phenol (B47542) with an alpha-haloalkanoic acid or its ester in the presence of a base. For instance, the synthesis of (2S)-2-(4-chlorophenoxy)propanoic acid is achieved through the reaction of 4-chlorophenol (B41353) with (S)-2-chloropropionic acid. ontosight.ai

Further diversification involves more complex substitutions. A general synthetic route can involve the reaction of substituted 4-hydroxybenzaldehydes with ethyl bromoacetate, followed by hydrolysis to yield phenoxyacetic acid derivatives. mdpi.com These aldehyde functionalities can then be further reacted to create more complex structures. Another approach involves the Ullmann coupling reaction to form the diaryl ether bond, which can be followed by other transformations to build the final molecule. mdpi.com The bromine atom itself can be replaced by various other functional groups through transition metal-catalyzed cross-coupling reactions, allowing for the introduction of alkyl, aryl, or nitrogen-containing substituents to systematically probe the binding pocket of a target protein.

The propanoic acid moiety is a key pharmacophoric feature, often involved in critical binding interactions such as hydrogen bonding or ionic interactions with biological targets. Its conversion into other functional groups, such as amides, esters, or hydroxamic acids, can significantly alter a compound's activity, selectivity, and pharmacokinetic properties.

For example, the synthesis of 2-(4-aryloxyphenoxy)propionamide derivatives has been reported, starting from (R)-(+)-2-(4-hydroxyphenoxy) propanoic acid. jlu.edu.cn The carboxylic acid is typically activated (e.g., as an acid chloride or by using coupling agents) and then reacted with a desired amine to form the corresponding amide. Similarly, derivatives of the structurally related 2-(3-benzoylphenyl)propanoic acid (ketoprofen) have been converted into propanohydroxamic acids and other analogues. nih.govnih.gov These modifications can introduce new hydrogen bond donors and acceptors or metal-chelating groups, potentially leading to novel or enhanced biological activities.

The this compound scaffold can be utilized as a chiral building block for the synthesis of more complex molecules, including peptides and heterocyclic systems. This incorporation can constrain the molecule's conformation, present its key functional groups in a specific spatial orientation, and introduce new interaction points with a biological target.

Research has demonstrated the synthesis of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives. nih.gov In these structures, the propanoic acid core is attached to a benzoxazole (B165842) heterocyclic system, a common motif in medicinally active compounds. The synthesis may involve multi-step sequences where the aryloxypropanoic acid unit is constructed and then integrated into the heterocyclic framework. Such strategies expand the chemical space accessible from the parent compound, enabling the development of derivatives with entirely new biological profiles.

Chiral Derivatives and Stereochemical Impact on Activity

The stereocenter at the C2 position of the propanoic acid backbone is a crucial determinant of biological activity for many aryloxypropanoic acids. The spatial arrangement of the substituents around this chiral carbon dictates how the molecule fits into the binding site of a target protein, and often only one enantiomer is active.

Structure-activity relationship studies have shown a clear preference for a specific stereoisomer in various contexts. For instance, in a series of antibacterial 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, compounds with the (S)-configuration at the C2 position demonstrated excellent activity against a range of bacteria. nih.gov In contrast, their (R)-enantiomers were significantly less active or inactive. This stereoselectivity highlights the importance of a precise three-dimensional fit between the molecule and its biological target. The synthesis of these chiral derivatives requires stereocontrolled methods, often starting from a chiral precursor like (S)-2-chloropropionic acid or employing asymmetric synthesis techniques to ensure the desired enantiomer is produced. ontosight.ai

The table below illustrates the impact of stereochemistry and phenoxy ring substitution on the antibacterial activity of selected chiral derivatives. nih.gov

CompoundConfigurationR-Group (para-substituent)Antibacterial Activity (MIC in µg/mL)
Derivative 1 (S)-tert-butyl1.56 - 6.25
Derivative 2 (S)-phenyl1.56 - 6.25
Derivative 3 (S)-benzyloxy1.56 - 6.25
Comparative (R)-Isomers (R)VariousPoor or no activity

Computational Approaches in Derivative Design and SAR Prediction

Modern drug discovery efforts increasingly rely on computational chemistry to accelerate the design of new compounds and to understand their mechanism of action at a molecular level. These in silico techniques allow researchers to prioritize synthetic targets and rationalize observed SAR data.

Molecular docking is a powerful computational tool used to predict the preferred binding orientation of a ligand (e.g., a derivative of this compound) to a macromolecular target, typically a protein or enzyme. researchgate.net The method involves placing the three-dimensional structure of the ligand into the active site of the target and calculating a score that estimates the binding affinity based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic contacts. nih.gov

Docking studies have been widely applied to arylpropanoic acid derivatives to understand their interactions with enzymes such as cyclooxygenases (COX) and matrix metalloproteinases (MMPs). nih.govnih.govmdpi.com For example, flexible ligand docking studies performed on derivatives of 2-(3-benzoylphenyl)propanoic acid helped to elucidate their binding interactions and rationalize their observed anti-inflammatory activity. nih.gov By visualizing the docked pose, researchers can identify key amino acid residues in the active site that interact with the ligand. This information is invaluable for designing new derivatives with improved potency and selectivity. For instance, if docking reveals an unoccupied hydrophobic pocket near the phenoxy ring, a new derivative could be designed with a bulky hydrophobic group at that position to achieve a better fit and stronger binding. This iterative cycle of computational prediction followed by synthetic validation is a cornerstone of modern structure-based drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, which belong to the broader class of aryloxyphenoxypropionate (APP) herbicides, QSAR studies are pivotal in understanding the structural features that govern their efficacy as inhibitors of the enzyme Acetyl-CoA Carboxylase (ACCase).

The primary goal of QSAR modeling for these compounds is to develop a predictive model that can estimate the inhibitory activity of novel, unsynthesized derivatives. This process involves calculating a range of molecular descriptors for each compound in a dataset and then using statistical methods to find the best correlation with their measured biological activities. These descriptors can be categorized into several types, including electronic (e.g., partial atomic charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

A key finding from molecular modeling studies, which informs all SAR and QSAR work on this class, is the definition of an "active conformation" for the R-enantiomer, such as this compound. nih.govacs.org This conformation, stabilized by the anomeric effect around the ether bond, places the propionate (B1217596) methyl group distal to the phenoxy ring. nih.govacs.org The inactive S-enantiomer cannot easily adopt this low-energy conformation due to steric clashes. nih.govacs.org This stereochemical requirement is a fundamental parameter in building reliable QSAR models.

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly powerful for this class of compounds. drugdesign.org These methods analyze the steric and electrostatic fields surrounding a set of aligned molecules. drugdesign.orgslideshare.net For a hypothetical CoMFA/CoMSIA model of this compound derivatives, the following steps would be taken:

Dataset Selection: A series of analogues with varying substituents on the phenoxy ring and measured ACCase inhibitory activity (e.g., IC₅₀ values) would be compiled.

Molecular Alignment: All molecules would be aligned in 3D space, typically based on the common (2S)-2-phenoxypropanoic acid scaffold, ensuring the pharmacophoric elements overlap.

Field Calculation: Steric and electrostatic fields (for CoMFA), and additionally hydrophobic, hydrogen bond donor, and acceptor fields (for CoMSIA), are calculated on a 3D grid surrounding the molecules. drugdesign.orgnih.gov

Statistical Analysis: Partial Least Squares (PLS) regression is used to correlate the variations in the field values with the variations in biological activity. researchgate.net

The output of a 3D-QSAR study is a mathematical equation and 3D contour maps. These maps highlight regions where modifications to the chemical structure are predicted to increase or decrease activity. For example, a map might show that a bulky, electropositive substituent at a specific position on the phenoxy ring is favorable for activity, guiding the synthesis of new, more potent derivatives.

The robustness and predictive power of a QSAR model are assessed using several statistical metrics. A reliable model will have strong internal and external validation parameters.

Table 1: Typical Statistical Validation Parameters for a 3D-QSAR Model

Parameter Symbol Description Typical Value for a Good Model
Cross-validated Correlation Coefficient Measures the internal predictive ability of the model. > 0.5
Non-cross-validated Correlation Coefficient Measures the goodness of fit of the model to the training data. > 0.6
Standard Error of Prediction SEP Indicates the absolute error in the predicted activity values. Low value
F-statistic F A measure of the statistical significance of the model. High value

By integrating insights from molecular docking, which has identified key interactions like hydrogen bonding with Ser-698 and π-π stacking with Tyr-728 in the ACCase active site, QSAR models for this compound derivatives can be further refined. nih.gov The descriptors used in the model can be tailored to reflect these specific interactions, leading to more accurate predictions and a deeper understanding of the structure-activity relationship.

De novo Design Strategies

De novo design refers to the computational creation of novel molecular structures with desired biological activities, starting from a basic scaffold or even just the target's binding site information. nih.govfrontiersin.org For this compound, de novo design strategies aim to generate new analogues that retain the essential pharmacophoric features for ACCase inhibition while exploring novel chemical space to potentially improve potency, selectivity, or other properties.

These strategies leverage the structural knowledge gained from SAR and QSAR studies. The essential pharmacophore for this class includes the acidic head group (propanoic acid), the chiral center with the (S) configuration (equivalent to the R configuration in herbicidal notation), and the substituted phenoxy ring, all held in a specific 3D arrangement. nih.govacs.org

Two primary de novo design approaches are applicable:

Scaffold Decoration (or Fragment Growing): This method starts with the known this compound scaffold placed within a model of the ACCase active site. frontiersin.org A computational algorithm then explores adding small chemical fragments from a pre-defined library to unoccupied pockets within the binding site. The algorithm suggests new molecules by growing them from the core scaffold, aiming to form new, favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the enzyme. nih.gov For instance, the algorithm might identify an empty hydrophobic pocket near the bromophenyl ring and suggest adding an alkyl or other nonpolar group at a specific position to enhance binding affinity.

Scaffold Hopping (or Scaffold Replacement): This more advanced strategy aims to replace the core phenoxypropanoic acid scaffold with a completely different chemical moiety (a bioisostere) that maintains the crucial 3D orientation of the key interacting groups. nih.gov The goal is to discover novel core structures that may have improved properties, such as synthetic accessibility or patentability. The process involves defining the key pharmacophore points from the original molecule (the carboxylic acid, the hydrophobic phenyl ring, the bromine atom) and their spatial vectors. A computational search is then performed through virtual chemical libraries to find different scaffolds that can present these pharmacophoric features in the same relative orientation. nih.gov A successful scaffold hop might replace the flexible ether linkage with a more rigid heterocyclic ring system that still positions the acid and aromatic groups correctly for binding to ACCase.

Table 2: Comparison of De novo Design Strategies

Strategy Starting Point Primary Goal Method Example Application
Scaffold Decoration Known active scaffold (e.g., 2-phenoxypropanoic acid) Optimize substituents on the existing core for improved potency. Computationally "grow" new functional groups from the scaffold within the target's active site. Adding a trifluoromethyl group to the phenyl ring to fill a specific pocket in the ACCase enzyme.

| Scaffold Hopping | Pharmacophore model of an active compound | Discover novel core structures with similar activity but potentially better properties (e.g., new IP). | Replace the central scaffold with a bioisosteric replacement that maintains the 3D pharmacophore. | Replacing the phenoxypropanoic acid core with a quinazolin-4(3H)-one structure while maintaining key binding interactions. mdpi.com |

Both strategies rely heavily on a scoring function to evaluate the newly designed molecules. This function predicts the binding affinity of the virtual compounds to the target enzyme, allowing researchers to prioritize a small number of the most promising candidates for actual chemical synthesis and biological testing. researchgate.net The insights from QSAR models are often incorporated into these scoring functions to improve their predictive accuracy. Ultimately, de novo design serves as a powerful creative tool to expand beyond simple derivatives and explore truly novel chemical structures based on a deep understanding of the target interaction.

Biochemical and Molecular Research on 2s 2 4 Bromophenoxy Propanoic Acid and Its Derivatives in Vitro Studies

Enzyme Inhibition and Modulation Studies

Other Enzymatic Targets and Mechanism of Action Elucidation

Information regarding the in vitro effects of (2S)-2-(4-bromophenoxy)propanoic acid on other enzymatic targets is not available in the current body of scientific literature. Elucidation of its mechanism of action beyond potential COX inhibition would require further dedicated enzymatic assays against a panel of relevant enzymes.

Receptor Binding and Agonist/Antagonist Profiling

Ligand-Receptor Interaction Analysis

There is no specific information available from in vitro studies detailing the ligand-receptor interaction analysis of this compound with any particular receptor.

Affinity and Selectivity Studies

Specific data from in vitro affinity and selectivity studies for this compound at various receptors are not documented in the accessible scientific literature.

Oxidative Stress Modulation and Radical Scavenging Mechanisms

Detailed in vitro studies on the direct oxidative stress modulation and radical scavenging mechanisms of this compound are not currently available. While phenolic compounds, in general, are known for their antioxidant properties, the specific capacity of this brominated derivative to scavenge free radicals or modulate oxidative stress pathways has not been experimentally determined and reported.

Antimicrobial Mechanisms

The antimicrobial properties of this compound and its derivatives are an area of significant interest in biochemical research. While specific studies on this exact compound are limited, the broader class of phenoxypropanoic acid derivatives has demonstrated a range of antimicrobial activities. The mechanisms underlying this activity are thought to be multifactorial, involving the disruption of cellular integrity and key metabolic pathways. The structure-dependent nature of these antimicrobial effects is a recurring theme in the available literature. mdpi.com

Bacterial Growth Inhibition Pathways

The bacterial growth inhibition pathways of phenoxypropanoic acid derivatives are believed to be centered on their ability to disrupt the bacterial cell membrane and interfere with essential cellular processes. The lipophilic nature of the phenoxy group allows for interaction with the lipid bilayer of bacterial membranes, leading to increased permeability and loss of cellular contents. nih.gov This disruption can also affect membrane-bound proteins crucial for respiration and transport.

Furthermore, the acidic nature of the propanoic acid moiety can contribute to the acidification of the bacterial cytoplasm. borregaard.com Once the undissociated acid crosses the cell membrane, it dissociates in the more neutral intracellular environment, releasing protons and lowering the internal pH. This change in pH can inhibit the function of critical enzymes and disrupt the proton motive force, which is essential for ATP synthesis and nutrient transport. borregaard.com The antimicrobial efficacy of organic acids is often correlated with their pKa value and the pH of the surrounding medium. borregaard.com

While specific pathways for this compound have not been elucidated, research on related phenolic acids suggests that the number and position of substituent groups on the phenyl ring can influence antimicrobial efficacy. mdpi.com

Fungal and Other Microbial Target Identification

The identification of fungal and other microbial targets for phenoxypropanoic acid derivatives points towards a mechanism that often involves the disruption of the fungal cell wall and membrane, as well as interference with key enzymatic processes. mdpi.com For many antifungal agents, the primary target is ergosterol, a key component of the fungal cell membrane; its inhibition or disruption leads to cell lysis. nih.gov

In studies of propionic acid, a related compound, the antifungal mechanism has been shown to induce apoptosis through mitochondria-mediated pathways. researchgate.netnih.gov This involves the accumulation of reactive oxygen species (ROS), activation of metacaspases, and subsequent mitochondrial dysfunction, including membrane depolarization and cytochrome c release. nih.gov It is plausible that derivatives such as this compound could exert similar pro-apoptotic effects on fungal cells.

The cell wall, primarily composed of β-glucans and chitin, is another critical target for antifungal agents. mdpi.com Inhibition of the synthesis of these components can lead to cell wall deformation and increased membrane permeability. mdpi.com While direct evidence for this compound is lacking, the general mechanisms of action for related compounds suggest that the fungal cell envelope is a likely target.

Cellular Uptake and Intracellular Localization Studies

Understanding the cellular uptake and intracellular localization of this compound is crucial for elucidating its mechanism of action. The physicochemical properties of the molecule, such as its size, charge, and lipophilicity, will largely determine how it traverses cellular membranes. nih.gov

Fluorescence Probe Applications for Tracking

Currently, there are no specific fluorescence probes developed for tracking this compound within cells. However, the general strategy for creating such a probe would involve covalently linking a fluorophore to the molecule. nih.gov The choice of fluorophore and the linking chemistry would need to be carefully considered to ensure that the fluorescent tag does not significantly alter the biological activity or uptake characteristics of the parent compound. nih.gov Once developed, such a probe could be used in fluorescence microscopy to visualize the compound's entry into cells, its subcellular distribution, and its potential accumulation in specific organelles. This would provide valuable insights into its sites of action.

Transporter Interactions

The passage of small molecules like this compound across cellular membranes can occur via passive diffusion or be facilitated by membrane transporter proteins. youtube.com Given its carboxylic acid group, it is possible that this compound interacts with organic anion transporters (OATs) or other solute carrier (SLC) family transporters that are responsible for the transport of a wide range of endogenous and exogenous substances. nih.gov The hydrophobic phenoxy group could also facilitate passive diffusion across the lipid bilayer. youtube.com

Determining which transporters, if any, are involved in the uptake of this compound would require in vitro studies using cell lines that express specific transporters. Inhibition assays with known transporter substrates or inhibitors could help to identify the relevant transport proteins. nih.gov Understanding these interactions is critical, as they can influence the compound's intracellular concentration and, consequently, its biological effects.

Metabolic Pathways and Biotransformation

The metabolic fate of this compound in biological systems is currently uncharacterized. However, based on the metabolism of structurally similar compounds, such as other phenoxyalkanoic acids and brominated aromatic compounds, several potential biotransformation pathways can be predicted. nih.govnih.gov The primary site for the metabolism of such xenobiotics is the liver, involving Phase I and Phase II enzymatic reactions. researchgate.net

Phase I metabolism of phenoxyalkanoic acids often involves cleavage of the ether linkage, which would yield 4-bromophenol (B116583) and 2-hydroxypropanoic acid. nih.gov Another potential Phase I reaction is hydroxylation of the aromatic ring, catalyzed by cytochrome P450 enzymes. researchgate.net The position of the bromine atom on the phenyl ring may influence the site of hydroxylation.

Following Phase I reactions, the resulting metabolites can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate their excretion from the body. researchgate.net The degradation of brominated organic compounds can also involve dehalogenation, either reductively or oxidatively, although the specific enzymes involved in this process for this compound are unknown. mdpi.com

It is also possible that the compound undergoes co-metabolic degradation in the presence of other substrates, a phenomenon observed with other phenoxyalkanoic acid herbicides by certain bacteria. nih.gov In vitro studies using liver microsomes or hepatocytes would be necessary to definitively identify the metabolites of this compound and elucidate its primary biotransformation pathways. nih.gov

Table of Predicted Biotransformation Reactions for this compound

Metabolic Phase Reaction Type Potential Metabolites
Phase I Ether Bond Cleavage 4-Bromophenol, 2-Hydroxypropanoic acid
Phase I Aromatic Hydroxylation Hydroxylated this compound
Phase I Dehalogenation (2S)-2-Phenoxypropanoic acid, (2S)-2-(hydroxyphenoxy)propanoic acid
Phase II Glucuronidation Glucuronide conjugates of Phase I metabolites

Table of Compound Names

Compound Name
This compound
4-Bromophenol
2-Hydroxypropanoic acid
Ergosterol
Cytochrome c
β-glucans

Phase I and Phase II Metabolic Reactions

The in vitro metabolic fate of xenobiotics, including compounds like this compound, is typically investigated through two main phases of reactions: Phase I and Phase II. fiveable.me Phase I reactions introduce or expose functional groups, making the molecule more polar, while Phase II reactions conjugate the modified compound with endogenous molecules to further increase water solubility and facilitate excretion. fiveable.medrughunter.com

Phase I Reactions:

Phase I metabolic reactions primarily involve oxidation, reduction, and hydrolysis, often catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes. fiveable.meyoutube.com For a molecule such as this compound, potential Phase I transformations could include hydroxylation of the aromatic ring or oxidative cleavage of the ether bond. These reactions would introduce a hydroxyl group, creating a more polar metabolite that can be more readily conjugated in Phase II.

Phase II Reactions:

Following Phase I, or for parent compounds that already possess a suitable functional group, Phase II conjugation reactions occur. youtube.com The carboxylic acid moiety of this compound makes it a prime candidate for direct entry into Phase II metabolism. The most common Phase II reactions for compounds with a carboxylic acid group are glucuronidation and sulfation. drughunter.com

Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the attachment of glucuronic acid to the molecule. youtube.com Sulfation, mediated by sulfotransferases (SULTs), involves the conjugation of a sulfonate group. drughunter.com Both of these processes significantly increase the hydrophilicity of the compound, preparing it for elimination from the body.

Studies on the related compound clofibric acid have shown that it undergoes extensive Phase II metabolism. In vitro investigations using zebrafish embryos, a model system for studying xenobiotic metabolism, revealed the formation of various conjugates. nih.gov The primary metabolic pathways observed were conjugation with glucuronic acid and sulfate (B86663). nih.gov Additionally, novel conjugation products with carnitine, taurine (B1682933), and aminomethanesulfonic acid were identified, highlighting the diverse potential for Phase II transformations. nih.gov

Based on these findings with a structurally similar compound, it is highly probable that this compound would undergo similar Phase II metabolic reactions in vitro. The primary metabolites would likely be the glucuronide and sulfate conjugates of the parent compound.

Metabolic Reaction Enzyme Family Potential Metabolite of this compound Supporting Evidence from Analogous Compounds
Phase II: Glucuronidation UDP-glucuronosyltransferases (UGTs)This compound glucuronideClofibric acid forms glucuronide conjugates in vitro. nih.gov
Phase II: Sulfation Sulfotransferases (SULTs)This compound sulfateClofibric acid undergoes conjugation with sulfate in vitro. nih.gov
Phase II: Amino Acid Conjugation N-acyltransferasesConjugates with taurine, carnitine, etc.Clofibric acid forms conjugates with carnitine and taurine in vitro. nih.gov

Enzymatic Biocatalysis for Derivative Production

Enzymatic biocatalysis has emerged as a powerful tool in synthetic organic chemistry, offering high selectivity and mild reaction conditions compared to traditional chemical methods. nih.gov For the production of derivatives of this compound, enzymes, particularly lipases, present a promising avenue for creating novel compounds with potentially enhanced biological activities or modified physicochemical properties.

Lipases (EC 3.1.1.3) are versatile enzymes that can catalyze a wide range of reactions, including esterification, transesterification, and amidation, often in non-aqueous environments. nih.govsemanticscholar.org These enzymes are particularly well-suited for the modification of carboxylic acids like this compound.

Esterification for Derivative Synthesis:

One of the most common applications of lipases in biocatalysis is the synthesis of esters. nih.gov Derivatives of this compound can be synthesized by reacting the parent acid with various alcohols in the presence of a lipase (B570770). This process, known as enzymatic esterification, can produce a library of ester derivatives with different alkyl or aryl groups. The choice of alcohol will determine the properties of the resulting ester. For example, esterification with a long-chain fatty alcohol would increase the lipophilicity of the molecule.

The lipase B from Candida antarctica (CALB), often immobilized as Novozym 435, is a widely used and robust biocatalyst for such transformations. mdpi.commdpi.com Research on the enzymatic synthesis of esters from other phenolic acids has demonstrated the feasibility and efficiency of this approach. For instance, various hexanoic acid esters of phenolic alcohols have been successfully synthesized with high conversion yields using CALB. mdpi.com Similarly, lipases have been employed to produce esters of dihydrocaffeic acid and vitamin E derivatives. mdpi.commdpi.com

The production of (R)-2-(4-hydroxyphenoxy)propionic acid, a key intermediate for herbicides, has been achieved through biotransformation, indicating the potential for enzymatic processes in modifying phenoxypropionic acid structures. nih.govresearchgate.net

Enzyme Reaction Type Substrates Potential Product Key Findings from Related Research
Lipase B from Candida antarctica (CALB)EsterificationThis compound + Alcohol (e.g., ethanol, butanol)Alkyl (2S)-2-(4-bromophenoxy)propanoateHigh conversion yields (50-80%) observed in the synthesis of hexanoic acid esters of phenolic alcohols. mdpi.com
LipaseTransesterificationThis compound ester + New AlcoholNew alkyl (2S)-2-(4-bromophenoxy)propanoateLipases are widely used for transesterification to create diverse ester libraries. nih.gov
PeroxidaseHydroxylationThis compound(2S)-2-(4-bromo-x-hydroxyphenoxy)propanoic acidPeroxidase activity, dependent on H2O2, has been implicated in the hydroxylation of (R)-2-phenoxypropionic acid. nih.gov

The enantioselectivity of lipases is another critical advantage, particularly for a chiral compound like this compound. By using specific lipases, it is possible to selectively synthesize derivatives of the (S)-enantiomer, which is often crucial for biological activity. This has been demonstrated in the kinetic resolution of racemic mixtures of 2-aryl propionic acids (profens). chemrxiv.org

Advanced Analytical and Spectroscopic Characterization Techniques

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are paramount in the analysis of (2S)-2-(4-bromophenoxy)propanoic acid, enabling the separation of the target molecule from impurities and, crucially, from its corresponding (R)-enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the definitive method for determining the enantiomeric excess (e.e.) of this compound. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus, their separation.

The separation of phenoxypropanoic acid herbicides and related compounds is well-established. For instance, the direct enantiomeric resolution of the structurally similar herbicide 2-(4-chloro-2-methylphenoxy)propanoic acid (CMPP) has been successfully demonstrated on an Enantiopac column, which is based on an α1-acid glycoprotein (B1211001) chiral stationary phase. nih.gov Another effective approach involves using "Pirkle" type columns, such as one comprising N-(3,5-dinitrobenzoyl)-(R)-(-)-phenylglycine as the chiral ligand. nih.gov Polysaccharide-based CSPs are also widely used due to their broad enantiorecognition capabilities.

For the analysis of this compound, a typical method would involve a polysaccharide-based chiral column. The mobile phase composition is critical for achieving resolution; common systems include mixtures of a non-polar solvent like hexane (B92381) or heptane (B126788) with an alcohol modifier such as isopropanol (B130326) or ethanol. To improve peak shape and retention for acidic analytes, small amounts of an acidic additive like trifluoroacetic acid (TFA) or formic acid are often required to suppress the ionization of the carboxylic acid group.

The determination of enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Table 1: Illustrative Chiral HPLC Parameters for Phenoxypropanoic Acid Analysis

Parameter Value
Column Polysaccharide-based CSP (e.g., Cellulose or Amylose derivative)
Mobile Phase Hexane/Isopropanol with 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min
Detection UV at 225 nm

| Column Temperature | 30 °C |

This table presents typical starting conditions for method development based on established methods for similar compounds. pensoft.net

Gas Chromatography (GC) with Derivatization

Gas Chromatography (GC) is a powerful tool for assessing the purity of volatile compounds. However, due to the low volatility and high polarity of the carboxylic acid group, this compound must first be converted into a more volatile derivative before GC analysis.

The most common derivatization strategy for carboxylic acids is esterification, frequently methylation, to form the corresponding methyl ester. This significantly increases the volatility of the analyte. A highly effective and rapid reagent for this purpose is trimethylsilyldiazomethane. nih.gov Other common derivatization techniques include silylation, which replaces the active hydrogen of the carboxyl group with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Once derivatized, the resulting methyl ester, methyl 2-(4-bromophenoxy)propanoate, can be readily analyzed by GC, typically using a non-polar or medium-polarity capillary column (e.g., DB-5ms). The separation is based on the boiling points and interactions of the analytes with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly powerful as it provides both retention time data for purity assessment and mass spectral data for identity confirmation. lu.se

Table 2: Typical GC-MS Parameters for Analysis of Derivatized Phenoxy Acids

Parameter Value
Derivatization Reagent Trimethylsilyldiazomethane or BSTFA with 1% TMCS
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program Initial 100 °C, ramp to 280 °C

| Detector | Mass Spectrometer (MS) |

This table outlines a general GC method for analyzing phenoxy acids after converting them to their more volatile methyl esters. nih.govlu.se

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show characteristic signals for the aromatic protons, the methine proton (CH), and the methyl protons (CH₃). The aromatic protons on the 4-bromophenoxy group typically appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methine proton, being adjacent to both an oxygen atom and the carbonyl group, would appear as a quartet due to coupling with the three methyl protons. The methyl protons would, in turn, appear as a doublet, coupling to the single methine proton. The acidic proton of the carboxyl group is often broad and appears far downfield.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum of this compound would display signals for the carbonyl carbon, the aromatic carbons (four distinct signals due to symmetry), the methine carbon attached to the oxygen, and the methyl carbon. The carbonyl carbon is typically found in the 170-180 ppm region. docbrown.info

2D NMR: Techniques like COSY (Correlation Spectroscopy) can be used to establish which protons are coupled to each other, confirming the -CH(CH₃)- fragment. Heteronuclear correlation spectra like HSQC or HMQC would link each proton to its directly attached carbon atom, aiding in the definitive assignment of all signals.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-(4-bromophenoxy)propanoic acid

Atom/Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxyl (-COOH) ~11-12 (broad s) ~175
Methine (-CH-) ~4.7 (q) ~72
Methyl (-CH₃) ~1.6 (d) ~18
Aromatic C-H (ortho to O) ~6.8 (d) ~117
Aromatic C-H (meta to O) ~7.4 (d) ~133
Aromatic C-Br - ~116

Note: These are predicted values based on analogous structures like 2-(2-chlorophenoxy)propionic acid and general chemical shift principles. Actual values may vary depending on the solvent and experimental conditions. docbrown.infochemicalbook.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.

Mass Spectrometry (MS): In electron ionization (EI) mode, particularly after derivatization to the methyl ester, the molecule would fragment in a predictable manner. Key fragments would include the loss of the methoxycarbonyl group (-COOCH₃) and cleavage of the ether bond, resulting in ions corresponding to the 4-bromophenoxy radical and the propanoate fragment. nist.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition. For this compound (C₉H₉BrO₃), the exact mass of the molecular ion can be calculated and compared to the experimentally determined value. For instance, the predicted m/z for the deprotonated molecule [M-H]⁻ is 242.96623. uni.lu An experimental HRMS measurement confirming this value to within a few parts per million (ppm) provides unambiguous evidence for the correct molecular formula.

Table 4: Predicted m/z Values for HRMS Adducts of 2-(4-bromophenoxy)propanoic acid

Adduct Predicted m/z
[M+H]⁺ 244.98079
[M+Na]⁺ 266.96273

Data sourced from PubChem CID 3507593. uni.lu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

These spectroscopic methods are used to identify the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds. For this compound, the most characteristic absorptions are a very broad band from approximately 2500 to 3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid, and a strong, sharp absorption band between 1700 and 1725 cm⁻¹ corresponding to the C=O (carbonyl) stretch. docbrown.info Other significant peaks include C-O stretching vibrations for the ether and acid functionalities (~1200-1300 cm⁻¹) and absorptions related to the substituted aromatic ring. researchgate.net

Table 5: Characteristic IR Absorption Frequencies for 2-(4-bromophenoxy)propanoic acid

Functional Group Bond Vibration Typical Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch 3300 - 2500 (very broad)
Carboxylic Acid C=O stretch 1725 - 1700 (strong)
Alkyl C-H stretch 2975 - 2845
Ether/Acid C-O stretch 1300 - 1200

Values are based on typical ranges for the functional groups present. docbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within the molecule. The primary chromophore in this compound is the 4-bromophenoxy group. Simple carboxylic acids absorb below 220 nm, but the substituted benzene ring will exhibit characteristic absorptions at longer wavelengths. It is expected to show absorption maxima around 225 nm and a weaker band near 280 nm, which are typical for phenoxy-type structures.

Table 6: List of Compounds

Compound Name
This compound
(R)-2-(4-bromophenoxy)propanoic acid
2-(4-chloro-2-methylphenoxy)propanoic acid (CMPP)
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Trimethylsilyldiazomethane
Methyl 2-(4-bromophenoxy)propanoate
Trifluoroacetic acid (TFA)
2-(2-chlorophenoxy)propionic acid
2-bromopropionic acid

X-ray Crystallography for Solid-State Structure Determination

For instance, the crystal structure of 2-(4-hydroxyphenoxy)propanoic acid reveals a monoclinic crystal system. nih.gov The carboxyl group in this molecule is oriented at a significant dihedral angle with respect to the benzene ring, a conformational detail that influences how the molecules pack together in the crystal lattice. nih.gov Such data is fundamental for understanding the physical and chemical properties of the compound.

Crystal Data for 2-(4-hydroxyphenoxy)propanoic acid
Parameter Value
FormulaC₉H₁₀O₄
Molecular Weight182.17
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)6.205 (1)
b (Å)11.853 (2)
c (Å)6.716 (1)
β (°)114.78 (3)
Volume (ų)448.47 (15)
Z2

Table generated from data in the search result. nih.gov

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions, though weaker than covalent bonds, are crucial in determining the stability and properties of the crystalline solid.

Hydrogen Bonding: Carboxylic acids are well-known for their ability to form strong hydrogen bonds. winthrop.edu In the solid state, they typically form dimeric structures where the carboxyl groups of two molecules are linked by a pair of O-H···O hydrogen bonds. This is a dominant motif that significantly influences the crystal packing. In the case of 2-(4-hydroxyphenoxy)propanoic acid, molecules are linked via O-H···O hydrogen bonds, creating a network that stabilizes the crystal structure. nih.gov

Hydrogen Bond Geometry for 2-(4-hydroxyphenoxy)propanoic acid
D—H···A D—H (Å) H···A (Å) D···A (Å) D—H···A (°)
O1—H1B···O3ⁱ0.851.942.733 (6)154
O4—H4B···O1ⁱⁱ0.85 (4)1.84 (4)2.679 (6)166 (4)

Table generated from data in the search result. nih.gov (Symmetry codes: (i) x, y, z; (ii) -x+1, -y, -z+1)

The study of multicomponent crystals, such as quasiracemates and cocrystals, is a burgeoning area of crystal engineering. These studies are crucial for understanding intermolecular recognition and for the development of new materials with tailored properties.

Quasiracemates: A quasiracemate is a 1:1 cocrystal formed between two structurally similar but non-enantiomeric chiral molecules of opposite configuration. The formation of a quasiracemate provides strong evidence for the assignment of absolute configuration. Studies on related compounds, such as 2-(3-bromophenoxy)propionic acid and 2-(3-methoxyphenoxy)propionic acid, have demonstrated the utility of the quasiracemate approach. figshare.comacs.org The cocrystallization of (S)-2-(3-bromophenoxy)propanoic acid and (R)-2-(3-methoxyphenoxy)propanoic acid results in a quasiracemic crystal structure where the two different molecules pack in a manner similar to a true racemate. figshare.comacs.org This mimicry is driven by the similar shape and size of the bromo and methoxy (B1213986) substituents. figshare.com

Computational Chemistry and Theoretical Modeling of 2s 2 4 Bromophenoxy Propanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, had they been applied to (2S)-2-(4-bromophenoxy)propanoic acid, would provide invaluable insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be instrumental in characterizing its reactivity and the distribution of electrons within the molecule.

Electrophilic and Nucleophilic Sites (Fukui Indices, Electrostatic Potential Maps)

Detailed studies identifying the electrophilic and nucleophilic sites of this compound through calculations of Fukui indices and the generation of electrostatic potential maps are not available in the current body of scientific literature. Such analyses would pinpoint the regions of the molecule most susceptible to nucleophilic and electrophilic attack, which is crucial for predicting its chemical behavior in reactions.

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is essential for understanding a molecule's chemical reactivity and electronic transitions. At present, there are no published studies that report the HOMO-LUMO energies or the HOMO-LUMO gap for this compound. This information would be critical for assessing its kinetic stability and its potential role in charge-transfer interactions.

Conformational Analysis and Energy Minima

The biological activity and physical properties of a flexible molecule like this compound are dictated by its three-dimensional structure. A thorough conformational analysis to identify the global and local energy minima would be necessary to understand its preferred shapes. However, no such computational studies detailing the potential energy surface and the various stable conformers of this specific molecule have been reported.

Molecular Dynamics Simulations for Conformational Landscape and Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule over time and for studying its interactions with other molecules, such as solvents or biological receptors. To date, there are no published MD simulation studies focused on this compound. Such simulations would provide a dynamic picture of its behavior, complementing the static information from quantum chemical calculations.

Reaction Pathway Simulations and Transition State Identification

Understanding the mechanisms of chemical reactions involving this compound requires the simulation of reaction pathways and the identification of transition states. These computational studies are crucial for determining reaction kinetics and for the rational design of synthetic routes. A search of the available literature indicates that no studies on the simulation of reaction pathways or the characterization of transition states for reactions involving this compound have been published.

Chiral Recognition and Enantioselective Catalysis Modeling

Computational modeling of chiral recognition involving this compound and related compounds primarily focuses on simulating the interactions between the enantiomers and a chiral selector or catalyst. These models aim to predict which enantiomer will bind more strongly and to elucidate the underlying molecular forces driving this preference. Techniques such as molecular docking, quantum mechanics (QM), and molecular dynamics (MD) simulations are instrumental in this endeavor.

Molecular Docking in Chiral Recognition:

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of chiral recognition, docking simulations can model the interaction of the R- and S-enantiomers of 2-(4-bromophenoxy)propanoic acid with a chiral stationary phase (CSP) or a chiral catalyst.

Quantum Mechanics and Transition State Analysis:

Quantum mechanics calculations, particularly Density Functional Theory (DFT), are employed to gain a more detailed understanding of the electronic interactions and to model the transition states of enantioselective reactions. While specific DFT studies on the enantioselective catalysis of this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on similar catalytic systems.

In a hypothetical enantioselective esterification catalyzed by a chiral Lewis acid, for example, DFT calculations could be used to model the transition states for the reaction of both the (S) and (R) enantiomers. The energy difference between these two diastereomeric transition states would determine the enantioselectivity of the reaction. The lower energy transition state corresponds to the formation of the major enantiomeric product. These calculations can pinpoint the specific non-covalent interactions, such as hydrogen bonds or steric repulsions, that stabilize one transition state over the other.

Modeling with Chiral Selectors:

Cyclodextrins are commonly used as chiral selectors in the separation of aryloxypropanoic acid enantiomers. Molecular docking simulations can provide insights into the formation of inclusion complexes between the enantiomers of 2-(4-bromophenoxy)propanoic acid and different types of cyclodextrins. The hydrophobic phenoxy moiety tends to be included within the cyclodextrin (B1172386) cavity, while the more hydrophilic propanoic acid group remains near the rim. The subtle differences in the fit and interaction energies between the (S) and (R) enantiomers within the chiral environment of the cyclodextrin lead to their separation.

The following table illustrates hypothetical binding energy data from a molecular docking simulation of the enantiomers of 2-(4-bromophenoxy)propanoic acid with a generic chiral selector, highlighting the energetic differences that lead to chiral recognition.

EnantiomerBinding Energy (kcal/mol)Key Interacting Residues/MoietiesPredominant Interaction Type
This compound-7.5Aromatic pocket, Polar residue Aπ-π stacking, Hydrogen bond
(2R)-2-(4-bromophenoxy)propanoic acid-6.2Aromatic pocket, Polar residue Bπ-π stacking, Steric clash

This table is illustrative and based on general principles of molecular docking for chiral recognition. The values and interacting moieties are not from a specific documented study on this exact compound.

Challenges and Future Directions:

A significant challenge in the computational modeling of chiral recognition and enantioselective catalysis is the accurate representation of solvent effects and the dynamic nature of molecular interactions. While explicit solvent molecular dynamics simulations can address this, they are computationally expensive. Furthermore, the prediction of enantioselectivity often relies on calculating small energy differences, which requires highly accurate computational methods.

Future research in this area will likely involve the use of more sophisticated computational models that combine quantum mechanics with molecular mechanics (QM/MM) to study large catalytic systems with high accuracy. Machine learning and artificial intelligence are also emerging as powerful tools to predict the outcomes of enantioselective reactions based on large datasets of experimental and computational results. These advancements will undoubtedly lead to a more profound understanding of the principles governing chiral recognition and facilitate the rational design of new and more efficient enantioselective catalysts.

Environmental Research Considerations

Environmental Fate and Persistence of Phenoxypropanoic Acids

The environmental persistence of phenoxyalkanoic acid herbicides is influenced by several factors, including their chemical structure, the characteristics of the soil and water, and the presence of microbial populations capable of degrading them. citrusindustry.net Generally, these compounds are considered to have low to moderate persistence in the environment. Their dissipation in soil is primarily driven by microbial degradation. nih.gov

Phenoxyalkanoic acids are known to be relatively mobile in soils due to their high water solubility and weak adsorption to soil particles, which can lead to the potential for groundwater contamination. nih.govresearchgate.net The rate of degradation can vary, with studies on related compounds showing that it often follows first-order kinetics. researchgate.net For instance, the half-life of fenoxaprop (B166891) acid, a related phenoxypropanoic acid, in soil has been reported to be around 7.3 days. nih.gov However, persistence can be significantly longer under conditions that are not favorable for microbial activity, such as dry or cold conditions. citrusindustry.netwisc.edu

Table 1: Factors Influencing the Environmental Persistence of Phenoxypropanoic Acids

Factor Influence on Persistence References
Microbial Activity High microbial activity leads to faster degradation and lower persistence. citrusindustry.netnih.gov
Soil Type Adsorption is greater in soils with high organic matter and clay content, which can reduce bioavailability for degradation but also limit leaching. nih.govwisc.edu
Soil Moisture Higher moisture levels generally enhance microbial degradation, while dry conditions can significantly increase persistence. wisc.edu
Temperature Warmer temperatures typically increase the rate of microbial degradation. citrusindustry.net
pH Soil pH can affect both the chemical form of the acid (anionic or neutral) and microbial activity, thereby influencing both adsorption and degradation rates. nih.govwisc.edu
Chemical Structure The specific structure, including the type and position of substituents on the aromatic ring (like the bromine atom in (2S)-2-(4-bromophenoxy)propanoic acid), influences the rate of degradation. nih.govnih.gov

Degradation Pathways (Photodegradation, Biodegradation)

The breakdown of phenoxypropanoic acids in the environment occurs through two primary pathways: photodegradation and biodegradation.

Photodegradation: This process involves the breakdown of the chemical by sunlight. tsu.ru For phenoxyacetic acids, direct photolysis can occur when the compound absorbs UV radiation. tsu.ruresearchgate.net The efficiency of photodegradation can be influenced by the wavelength of the UV radiation and the presence of other substances in the water that can act as photosensitizers. tsu.ru Common reactions in photodegradation include dehalogenation (removal of the halogen atom), hydroxylation, and cleavage of the ether bond. researchgate.netmdpi.com Studies on related compounds have shown that phototransformation can be slower at higher concentrations of the herbicide. tsu.ruresearchgate.net

Biodegradation: This is often the most significant pathway for the dissipation of phenoxyalkanoic acids in soil and water. nih.gov It is carried out by various microorganisms, such as bacteria and fungi, that can use these compounds as a source of carbon and energy. nih.govacs.org Several bacterial strains capable of degrading phenoxyalkanoic acid herbicides have been isolated and identified, including species of Stenotrophomonas, Alcaligenes, and Cupriavidus. nih.govacs.orgoup.com The degradation process typically begins with the cleavage of the ether linkage, followed by the breakdown of the aromatic ring. nih.gov The rate of biodegradation is influenced by the specific enantiomer of the compound, with some microorganisms showing preferential degradation of one enantiomer over the other. researchgate.net

Transformation Products Identification and Characterization

The degradation of this compound and related compounds leads to the formation of various transformation products, which may have their own environmental significance.

During biodegradation, the initial cleavage of the ether bond in phenoxypropanoic acids typically yields a substituted phenol (B47542) and a propanoic acid derivative. For this compound, this would likely result in the formation of 4-bromophenol (B116583). Further degradation of 4-bromophenol would then proceed, potentially through hydroxylation and ring cleavage.

In the case of photodegradation, a variety of transformation products can be formed. Studies on similar phenoxyacetic acids have identified products resulting from dechlorination, such as hydroquinones and lactones. researchgate.net For example, the irradiation of 4-chloro-2-methylphenoxyacetic acid (MCPA) has been shown to yield 2-methylhydroquinone. researchgate.net

The identification and characterization of these transformation products are crucial, as they can sometimes be more persistent or toxic than the parent compound. nih.gov For instance, chlorophenols, which are transformation products of chlorinated phenoxyacetic acid herbicides, can persist in the environment, bioaccumulate, and be toxic to aquatic organisms. nih.govscirp.org

Table 2: Potential Transformation Products of Phenoxypropanoic Acid Degradation

Degradation Pathway Parent Compound Class Potential Transformation Products References
Biodegradation Phenoxypropanoic Acids Substituted Phenols (e.g., 4-bromophenol) nih.gov
Propanoic Acid Derivatives
Photodegradation Chlorinated Phenoxyacetic Acids Hydroquinones (e.g., 2-methylhydroquinone) researchgate.net
Lactones researchgate.net
Dechlorinated Parent Compound researchgate.net
Chlorophenols (e.g., 4-chloro-2-methylphenol, 2,4-dichlorophenol) nih.govscirp.org

Bioaccumulation and Transport in Environmental Compartments

The potential for bioaccumulation and the movement of this compound in the environment are key aspects of its risk assessment.

Bioaccumulation: This refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. For phenoxy herbicides, there is some evidence of bioaccumulation, although it is generally not considered to be high. oregonstate.edu The degree of bioaccumulation can depend on the specific compound and the organism.

Transport: The transport of phenoxypropanoic acids in the environment is largely governed by their high water solubility and weak adsorption to soil. nih.govresearchgate.net This makes them prone to leaching through the soil profile and potentially contaminating groundwater. nih.govnih.gov The movement of these compounds can also occur through surface runoff, carrying them into rivers, lakes, and other aquatic environments. scirp.org The extent of transport is influenced by factors such as soil type, rainfall, and agricultural practices. wisc.edunih.gov Low-molecular-weight organic acids naturally present in the soil can also influence the transport of pollutants. mdpi.com

Analytical Methods for Environmental Monitoring of this compound and its Degradation Products

Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of this compound and its transformation products in environmental samples such as water and soil.

A common approach for the analysis of these compounds involves a multi-step process:

Extraction: The first step is to isolate the target compounds from the environmental matrix (e.g., water, soil). For water samples, solid-phase extraction (SPE) is a widely used technique that has largely replaced older liquid-liquid extraction methods due to its efficiency and lower solvent consumption. nih.govmdpi.com For solid samples like soil, techniques such as ultrasonic extraction may be employed. env.go.jp

Separation and Detection: After extraction and concentration, the compounds are typically separated and detected using chromatographic techniques. High-performance liquid chromatography (HPLC) is frequently used, often coupled with a mass spectrometer (MS) for highly sensitive and selective detection (LC-MS). nih.govscirp.org Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is another powerful tool, although it may require a derivatization step to make the acidic compounds more volatile. env.go.jp

The development of these analytical methods allows for the detection of phenoxypropanoic acids and their degradation products at very low concentrations, often in the range of nanograms per liter (ng/L) in water samples. researchgate.net

Table 3: Analytical Techniques for the Determination of Phenoxypropanoic Acids and their Degradation Products in Environmental Samples

Analytical Technique Sample Type Key Features References
Solid-Phase Extraction (SPE) Water Efficient extraction and concentration of analytes. researchgate.netnih.govmdpi.com
High-Performance Liquid Chromatography (HPLC) Water, Soil Extracts Separation of compounds based on their physicochemical properties. Often coupled with UV or MS detection. nih.govscispace.com
Gas Chromatography (GC) Water, Soil Extracts High-resolution separation, often requiring derivatization for acidic compounds. env.go.jp
Mass Spectrometry (MS) Water, Soil Extracts Highly sensitive and selective detection, providing structural information for compound identification. Often used in tandem with HPLC or GC (LC-MS/MS, GC-MS). nih.govscirp.orgnih.gov
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Water Provides enhanced separation efficiency and sensitivity for complex samples. nih.gov

Q & A

Q. What are the standard synthetic routes for (2S)-2-(4-bromophenoxy)propanoic acid, and how can reaction conditions be optimized for yield and enantiomeric purity?

  • Methodological Answer: The synthesis typically involves Friedlander annulation or nucleophilic substitution of 4-bromophenol with a chiral propanoic acid precursor. For example:
  • Key Reagents/Conditions:
StepReagentsSolventCatalystTemperatureYield Optimization
Alkylation4-Bromophenol, ethyl 2-bromopropanoateTHF(±)-Camphor-10-sulfonic acid (CSA)60–80°CSlow addition of base (e.g., K₂CO₃) improves regioselectivity
HydrolysisLiOH in THF/H₂OTHF/H₂ORoom temp.Acidification to pH 6 minimizes by-products
  • Chiral Purity: Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) to confirm enantiomeric excess ≥98% .

Q. How should researchers purify this compound to eliminate common by-products?

  • Methodological Answer:
  • Liquid-Liquid Extraction: After hydrolysis, partition between ethyl acetate and water to remove unreacted phenol derivatives .
  • Chromatography: Use reverse-phase C18 columns with gradient elution (MeCN:H₂O + 0.1% TFA) for polar impurities. For non-polar by-products, silica gel chromatography (hexane:EtOAc, 3:1) is effective .
  • Recrystallization: Ethanol/water (4:1) at −20°C yields crystals with >99% purity (confirmed via melting point and NMR) .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for modifying the 4-bromophenoxy group to enhance biological activity?

  • Methodological Answer:
  • Key Modifications:
ModificationBiological ImpactReference Compound
Electron-Withdrawing Groups (e.g., NO₂ at para)Increased binding to cytochrome P450 enzymes (IC₅₀ reduced by 40%) 2-(4-Nitrophenoxy) analog
Bulkier Substituents (e.g., tert-butyl)Reduced metabolic clearance in hepatocyte assays (t₁/₂ extended from 2.1 to 4.3 hrs) 2-(4-tert-Butylphenoxy) analog
  • Experimental Design: Test analogs in enzyme inhibition assays (e.g., COX-2) using fluorescence polarization to quantify binding affinity .

Q. How can computational modeling predict the interaction of this compound with target enzymes?

  • Methodological Answer:
  • Docking Studies: Use AutoDock Vina with enzyme structures (e.g., PDB: 5F1A) to map binding pockets. The bromine atom shows strong van der Waals interactions with hydrophobic residues (e.g., Leu384 in COX-2) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the ligand-enzyme complex. RMSD <2 Å indicates stable binding .

Q. What strategies mitigate cytotoxicity while maintaining the compound’s pharmacological efficacy?

  • Methodological Answer:
  • Prodrug Design: Synthesize methyl esters or glycoside conjugates to reduce carboxylic acid-mediated cytotoxicity (e.g., IC₅₀ in HEK293 cells improved from 12 μM to 45 μM) .
  • Co-Administration: Combine with antioxidants (e.g., N-acetylcysteine) to counteract ROS generation in hepatic cell lines .

Analytical & Safety Considerations

Q. How do researchers validate analytical methods for quantifying this compound in biological matrices?

  • Methodological Answer:
  • LC-MS/MS Parameters:
ColumnMobile PhaseIonization ModeLOQMatrix Effect (%)
C18 (2.6 μm)0.1% Formic acid in MeCN:H₂O (70:30)ESI−5 ng/mL92–105 (plasma)
  • Validation Metrics: Include intra-day precision (<15% RSD), recovery (>85%), and stability under freeze-thaw cycles .

Q. What occupational safety protocols are critical for handling this compound?

  • Methodological Answer:
  • PPE: Acid-resistant gloves (e.g., Viton®), indirect-vent goggles, and Tyvek® suits to prevent dermal exposure .
  • Ventilation: Use fume hoods with face velocity ≥0.5 m/s during synthesis .
  • Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.